N-Isovaleroylglycine

Catalog No.
S776244
CAS No.
16284-60-9
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Isovaleroylglycine

CAS Number

16284-60-9

Product Name

N-Isovaleroylglycine

IUPAC Name

2-(3-methylbutanoylamino)acetic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-5(2)3-6(9)8-4-7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

ZRQXMKMBBMNNQC-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCC(=O)O

Synonyms

N-(3-Methyl-1-oxobutyl)glycine; N-Isovalerylglycine; Isovalerylglycine; N-Isovaleroylglycine;

Canonical SMILES

CC(C)CC(=O)NCC(=O)O

Diagnosis and Management of Isovaleric Acidemia

Simple Screening Method for Detecting Isovaleroylglycine in Urine

N-Isovaleroylglycine, also known as Isovaleroylglycine, is an acyl glycine compound characterized by the molecular formula C7H13NO3C_7H_{13}NO_3 and a molecular weight of approximately 159.18 g/mol. It is classified as a minor metabolite of fatty acids and is produced primarily through the action of the enzyme glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine and CoA . This compound is particularly notable as a byproduct of leucine catabolism, and its accumulation is associated with metabolic disorders such as Isovaleric Acidemia, where it serves as a biomarker for the condition .

  • Elevated IVG levels in urine are indicative of disruptions in leucine metabolism, particularly a condition called isovaleric acidemia []. In this disorder, a deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the buildup of isovaleryl-CoA, which can then conjugate with glycine to form IVG and be excreted in urine [].
  • Specific data on IVG toxicity is lacking. However, due to its structural similarity to other known metabolites, it's likely to be of relatively low toxicity.

The primary chemical reaction involving N-Isovaleroylglycine is catalyzed by glycine N-acyltransferase, which facilitates the following transformation:

acyl CoA+glycineCoA+N acylglycine\text{acyl CoA}+\text{glycine}\rightleftharpoons \text{CoA}+\text{N acylglycine}

In this context, when isovaleryl-CoA (derived from leucine) reacts with glycine, it produces N-Isovaleroylglycine and CoA . This reaction highlights the role of N-Isovaleroylglycine in amino acid metabolism and fatty acid degradation.

N-Isovaleroylglycine exhibits various biological activities. It is primarily recognized as a human urinary metabolite, with elevated levels indicating metabolic disturbances related to leucine metabolism . In particular, its accumulation in urine serves as a diagnostic indicator for Isovaleric Acidemia, a genetic disorder caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to an inability to metabolize leucine properly . Additionally, studies suggest that N-Isovaleroylglycine may play a role in energy metabolism and could be implicated in conditions such as obesity .

The synthesis of N-Isovaleroylglycine can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing glycine N-acyltransferase to catalyze the reaction between isovaleryl-CoA and glycine.
  • Chemical Synthesis: Direct chemical synthesis can be performed through acylation reactions involving glycine and isovaleryl chloride or other acylating agents under appropriate conditions.

The enzymatic method is preferred for its specificity and efficiency in producing the desired compound without significant side products .

N-Isovaleroylglycine has several applications in both clinical and research settings:

  • Biomarker for Metabolic Disorders: It serves as an important biomarker for diagnosing Isovaleric Acidemia and other metabolic disorders related to amino acid metabolism.
  • Research Tool: Used in studies investigating metabolic pathways involving fatty acids and amino acids.
  • Potential Therapeutic Role: Ongoing research explores its potential implications in obesity management and metabolic health due to its role in energy metabolism .

Interaction studies involving N-Isovaleroylglycine have primarily focused on its metabolic pathways and associations with various disorders. Research indicates that its levels can be significantly altered in conditions such as Isovaleric Acidemia and ethylmalonic encephalopathy, suggesting that it may interact with other metabolites involved in these pathways. Elevated concentrations of N-Isovaleroylglycine have been noted in patients with these conditions compared to healthy individuals, underscoring its role as a metabolic marker .

N-Isovaleroylglycine belongs to the class of acyl glycines, which are derivatives of amino acids modified by acyl groups. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
GlycylglycineC4H8N2O3C_4H_8N_2O_3Dipeptide formed from glycine; involved in peptide synthesis.
PropionylglycineC6H11NO3C_6H_{11}NO_3Metabolite associated with propionic acid metabolism; elevated levels indicate propionic acidemia.
ButyrylglycineC6H11NO3C_6H_{11}NO_3Related to butyric acid metabolism; serves as a marker for certain metabolic disorders.

Uniqueness of N-Isovaleroylglycine

N-Isovaleroylglycine is unique due to its specific association with leucine metabolism and its role as a biomarker for Isovaleric Acidemia. While other acyl glycines also serve as metabolites, N-Isovaleroylglycine's distinct pathway through leucine catabolism sets it apart from others like propionylglycine or butyrylglycine, which are linked to different metabolic processes .

Physical Description

Solid

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

Appearance

Assay:≥95%A crystalline solid

Melting Point

87 - 90 °C

UNII

C8D4ZN9HT6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16284-60-9

Wikipedia

N-isovalerylglycine

Dates

Modify: 2023-08-15

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